Work Function Tuning on Gold Electrodes: 3,4,5-Trimethoxythiophenol (TMP-SH) Produces a 120 meV Larger Computed Work Function Shift and a 170 meV Larger Experimental Shift than Its Methylene-Linked Analog TMP-CH₂-SH
In a direct head-to-head comparison of two SAM-forming molecules—3,4,5-trimethoxythiophenol (TMP-SH, CAS 16807-30-0) and its benzylthiol analogue 3,4,5-trimethoxybenzylthiol (TMP-CH₂-SH)—computational analysis predicted work function shifts on gold of −430 meV and −310 meV, respectively, a difference of 120 meV favoring the direct thiophenol [1]. Experimental photoemission spectroscopy (XPS/UPS) confirmed an even larger gap: −600 meV for TMP-SH versus −430 meV for TMP-CH₂-SH, a 170 meV advantage [1]. Infrared measurements revealed that TMP-SH adopts a more upright orientation (tilt angle 22°) compared to TMP-CH₂-SH (tilt angle 63°), directly correlating with the superior work function modulation [1]. Both SAMs reduced contact resistance in n-type OFETs by 3 orders of magnitude and enhanced effective mobility by 2 orders of magnitude relative to bare gold, but only TMP-SH achieved the full −600 meV experimental shift required to push the gold work function deep into the n-channel semiconductor regime [1].
| Evidence Dimension | Work function shift of gold surface (computed and experimental) |
|---|---|
| Target Compound Data | TMP-SH: Computed ΔWF = −430 meV; Experimental (XPS/UPS) ΔWF = −600 meV; Tilt angle = 22° |
| Comparator Or Baseline | TMP-CH₂-SH (3,4,5-trimethoxybenzylthiol): Computed ΔWF = −310 meV; Experimental (XPS/UPS) ΔWF = −430 meV; Tilt angle = 63° |
| Quantified Difference | ΔΔWF (computed) = −120 meV; ΔΔWF (experimental) = −170 meV; ΔTilt = −41° (more upright for TMP-SH) |
| Conditions | Self-assembled monolayers on polycrystalline gold; DFT computational analysis; XPS/UPS photoemission spectroscopy; IR reflection-absorption spectroscopy; n-type OFET with Polyera Aktive Ink N2200 semiconductor |
Why This Matters
For procurement of SAM precursors in organic electronics, the 170 meV larger experimental work function shift of TMP-SH directly translates to superior electron injection from gold electrodes into n-type semiconductors, a parameter that cannot be replicated by the structurally analogous benzylthiol variant TMP-CH₂-SH.
- [1] Jesper, M., Alt, M., Schinke, J., Hillebrandt, S., Angelova, I., Rohnacher, V., Pucci, A., Lemmer, U., Jaegermann, W., Kowalsky, W., Glaser, T., Mankel, E., Lovrincic, R., Golling, F., Hamburger, M., & Bunz, U. H. F. (2015). Dipolar SAMs Reduce Charge Carrier Injection Barriers in n-Channel Organic Field Effect Transistors. Langmuir, 31(37), 10303–10309. doi:10.1021/acs.langmuir.5b02316 View Source
